molecular formula C15H11N3O7 B14917477 2-[(2-Methyl-5-nitrophenyl)carbamoyl]-3-nitrobenzoic acid

2-[(2-Methyl-5-nitrophenyl)carbamoyl]-3-nitrobenzoic acid

Cat. No.: B14917477
M. Wt: 345.26 g/mol
InChI Key: DUZVNHFQMMSBFB-UHFFFAOYSA-N
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Description

2-{[(2-methyl-5-nitrophenyl)amino]carbonyl}-3-nitrobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids. This compound is characterized by the presence of nitro groups and a carboxylic acid functional group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-methyl-5-nitrophenyl)amino]carbonyl}-3-nitrobenzoic acid typically involves the nitration of methylbenzoic acid derivatives. The process begins with the nitration of 2-methylbenzoic acid to form 2-methyl-5-nitrobenzoic acid. This intermediate is then subjected to a coupling reaction with 3-nitrobenzoic acid under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-methyl-5-nitrophenyl)amino]carbonyl}-3-nitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding nitrobenzoic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted nitrobenzoic acid derivatives.

Scientific Research Applications

2-{[(2-methyl-5-nitrophenyl)amino]carbonyl}-3-nitrobenzoic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{[(2-methyl-5-nitrophenyl)amino]carbonyl}-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-3-nitrobenzoic acid
  • 5-methyl-2-nitrobenzoic acid
  • 2-methyl-5-nitrobenzoic acid

Uniqueness

2-{[(2-methyl-5-nitrophenyl)amino]carbonyl}-3-nitrobenzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H11N3O7

Molecular Weight

345.26 g/mol

IUPAC Name

2-[(2-methyl-5-nitrophenyl)carbamoyl]-3-nitrobenzoic acid

InChI

InChI=1S/C15H11N3O7/c1-8-5-6-9(17(22)23)7-11(8)16-14(19)13-10(15(20)21)3-2-4-12(13)18(24)25/h2-7H,1H3,(H,16,19)(H,20,21)

InChI Key

DUZVNHFQMMSBFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O

Origin of Product

United States

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